N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 4. A cyclohexan-1-amine moiety, dimethylated at the nitrogen, is attached via an oxygen bridge at position 7 of the heterocycle. The structure combines lipophilic (dimethylcyclohexyl) and hydrogen-bonding (ether linkage) elements, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N,N-dimethyl-4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-11-10-15(19-14(17-11)8-9-16-19)20-13-6-4-12(5-7-13)18(2)3/h8-10,12-13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWNMZHCWQHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OC3CCC(CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine typically involves the cyclocondensation reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in N,N-dimethylformamide (DMF) and a few drops of acetic acid . This reaction yields key intermediates that are further transformed into the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., DMF), and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s fused pyrazole and pyrimidine rings allow it to bind to various enzymes and receptors, inhibiting their activity and modulating biochemical pathways . This interaction can lead to the inhibition of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
N-Cyclohexyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Shares the 5-methylpyrazolo[1,5-a]pyrimidine core but substitutes the oxygen-bridged cyclohexylamine with a direct N-cyclohexyl group. A 4-fluorophenyl group at position 3 enhances aromatic interactions.
- Key Differences : The absence of an ether linkage may reduce conformational flexibility compared to the target compound. Fluorine substitution could improve metabolic stability .
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Features a 5-methylpyrazolo[1,5-a]pyrimidine core with a 4-chlorophenylamine at position 7 and a 2-methoxyphenyl group at position 3.
N-(2-Methoxyethyl)-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Structure : Includes a 2-methoxyethylamine group at position 7 and a 4-methoxyphenyl substituent at position 3.
- Key Differences : The methoxyethyl chain may enhance water solubility, while the 4-methoxyphenyl group could influence π-π stacking interactions .
Analogues with Triazolo[1,5-a]pyrimidine Cores
N,N-Dimethyl-4-(5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline
- Structure: Replaces the pyrazolo core with a triazolo[1,5-a]pyrimidine system.
- Key Differences : The triazolo core may alter electronic properties and hydrogen-bonding capacity compared to pyrazolo derivatives .
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)naphthalen-2-ylamine (DSM1)
- Structure : A triazolo[1,5-a]pyrimidine derivative with a naphthylamine substituent.
Substitution Patterns and Pharmacological Implications
| Compound Class | Core Structure | Position 5 Sub. | Position 7 Sub. | Key Modifications | Potential Impact |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrimidine | Methyl | O-Dimethylcyclohexylamine | Ether linkage, dimethylamine | Enhanced flexibility, moderate lipophilicity |
| N-Cyclohexyl-3-(4-Fluorophenyl) | Pyrazolo[1,5-a]pyrimidine | Methyl | N-Cyclohexyl | Fluorophenyl at position 3 | Increased aromatic interactions |
| DSM1 | Triazolo[1,5-a]pyrimidine | Methyl | Naphthalen-2-ylamine | Triazolo core, naphthyl group | Enzyme inhibition (DHODH) |
| N-(4-Chlorophenyl)-3-(2-Methoxyphenyl) | Pyrazolo[1,5-a]pyrimidine | Methyl | 4-Chlorophenylamine | Chloro and methoxy substituents | Electron modulation for target binding |
Biological Activity
N,N-Dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine, identified by its CAS number 2199473-85-1, is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzymatic inhibitory properties. This article aims to explore the biological activity of this specific compound by reviewing recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its molecular weight is approximately 274.36 g/mol. The structure features a cyclohexane ring substituted with a dimethylamino group and a pyrazolo[1,5-a]pyrimidine moiety, which is known for its potential pharmacological effects.
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines, including the compound , have been extensively studied. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:
- Mechanism of Action : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. Specifically, they may act as selective inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Case Study : A study published in MDPI highlighted that certain derivatives of pyrazolo[1,5-a]pyrimidines demonstrated potent cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compounds were evaluated using the MTT assay, revealing IC values in the low micromolar range .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- In Vitro Studies : Research indicates that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentrations (MICs) suggesting effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzymatic Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in several studies:
- Target Enzymes : Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of various enzymes such as phosphodiesterases (PDEs) and protein kinases. These mechanisms contribute to their therapeutic potential in treating diseases like asthma and cancer .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine?
- The compound comprises a pyrazolo[1,5-a]pyrimidine core substituted with a 5-methyl group and linked via an ether bridge to a N,N-dimethylcyclohexanamine moiety . Critical functional groups include the pyrimidine nitrogen atoms, the ether oxygen, and the tertiary amine group. Structural analogs (e.g., ) suggest that the cyclohexane ring and pyrazolo-pyrimidine system enable conformational flexibility and π-π stacking interactions with biological targets .
Q. What are common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?
- Synthesis typically involves multi-step reactions :
Core formation : Cyclization of pyrazole and pyrimidine precursors (e.g., via Ullmann coupling or microwave-assisted methods, as in ).
Etherification : Coupling the pyrazolo-pyrimidine core to the cyclohexanamine moiety using Mitsunobu conditions or nucleophilic substitution (e.g., ).
Amine functionalization : Introduction of N,N-dimethyl groups via reductive amination or alkylation ( ).
- Reaction optimization (e.g., polar aprotic solvents like DMF, catalysts like Pd/C) is critical for yield and purity .
Q. How can researchers purify and characterize this compound?
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC ( ).
- Characterization :
- MS (ESI+) : Confirm molecular weight (e.g., m/z 452 [M+H]+ in ).
- NMR : Analyze cyclohexane chair conformations (¹H NMR) and pyrazolo-pyrimidine aromaticity (¹³C NMR) ( ).
- HPLC : Validate purity (>95%) with C18 reverse-phase columns ().
Advanced Research Questions
Q. How do substituents on the pyrazolo-pyrimidine core and cyclohexane ring influence bioactivity?
- SAR Insights :
- 5-Methyl group : Enhances metabolic stability ().
- Ether linkage : Modulates solubility and membrane permeability ().
- N,N-dimethylamine : Impacts receptor binding via steric and electronic effects ( ).
- Methodology : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl in ) using in vitro assays (e.g., enzyme inhibition, cell viability) .
Q. What strategies optimize solubility and stability for in vivo studies?
- Solubility : Use co-solvents (DMSO:PBS mixtures) or formulate as hydrochloride salts ().
- Stability :
- pH adjustments : Maintain neutral pH to prevent ether bond hydrolysis.
- Light sensitivity : Store in amber vials ( ).
Q. How can researchers identify the compound’s biological targets?
- Approaches :
Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins ().
Computational docking : Use PyMol or AutoDock to predict interactions with kinases or GPCRs ().
Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Q. How to address contradictory data in SAR studies (e.g., conflicting IC₅₀ values)?
- Root causes :
- Batch variability : Verify purity via HPLC and elemental analysis ().
- Assay conditions : Standardize buffer pH, temperature, and cell lines ().
- Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to confirm results .
Q. What methods enable enantioselective synthesis of the cyclohexanamine moiety?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases ( ).
- Asymmetric catalysis : Employ Jacobsen’s catalyst for epoxide ring-opening or Sharpless asymmetric aminohydroxylation ( ).
- Validation : Compare optical rotation and CD spectra with enantiopure standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
